molecular formula C9H12N4O2 B2921333 N-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide CAS No. 2305483-61-6

N-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide

Cat. No.: B2921333
CAS No.: 2305483-61-6
M. Wt: 208.221
InChI Key: ASWMNOPCLKMUEH-UHFFFAOYSA-N
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Description

N-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide is a compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide typically involves the reaction of cyclopropylamine with a suitable triazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

Uniqueness

N-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclopropyl group and triazole ring contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-2-8(14)10-5-7-11-12-9(15)13(7)6-3-4-6/h2,6H,1,3-5H2,(H,10,14)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWMNOPCLKMUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NNC(=O)N1C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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